molecular formula C12H8N4O2 B11870150 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine CAS No. 63581-48-6

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine

Cat. No.: B11870150
CAS No.: 63581-48-6
M. Wt: 240.22 g/mol
InChI Key: SNEPVAQSJPTXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety and a nitrophenyl group attached at the second position. This compound is part of the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a boronic acid derivative with a halogenated imidazo[4,5-b]pyridine in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the Suzuki-Miyaura coupling is scaled up using optimized conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

63581-48-6

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)15-11/h1-7H,(H,13,14,15)

InChI Key

SNEPVAQSJPTXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.